molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B6167506
CAS No.: 1353101-45-7
M. Wt: 316.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 894086-00-1) is a spirocyclic compound featuring a unique 2,6-diazaspiro[3.4]octane core. The molecule incorporates a benzyl group at position 2, a tert-butyl carbamate protecting group at position 6, and a ketone moiety at position 1 (). Its molecular formula is C₂₀H₂₅N₂O₃, with a molecular weight of 431.17 g/mol (). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeting agents (). Safety data sheets classify it as a laboratory reagent, emphasizing its exclusion from direct drug or household applications ().

Properties

CAS No.

1353101-45-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong base and an appropriate solvent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Protection of the Amine Groups: The amine groups are protected using tert-butyl chloroformate to form the tert-butyl carbamate protecting groups.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent such as PCC (pyridinium chlorochromate).

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group or other substituents.

Common Reagents and Conditions

    Oxidation: PCC (pyridinium chlorochromate), DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides, alkyl halides, and appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate becomes evident when compared to analogous spirocyclic diazaspiro compounds. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
This compound 894086-00-1 C₂₀H₂₅N₂O₃ 2-benzyl, 1-oxo, 6-tert-butyl 431.17 Drug discovery building block; priced at €49/100mg ()
tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₂H₁₇NO₃ 2-oxo, no benzyl substituent 231.27 Intermediate for agrochemicals; structural similarity: 0.94 ()
tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1251010-17-9 C₁₂H₁₇NO₃ 1-oxo, no benzyl substituent 231.27 Limited commercial availability; used in peptide mimetics ()
tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 C₁₂H₁₉F₂NO₂ 6,6-difluoro, 2-tert-butyl 247.28 Fluorinated analogue; potential use in PET imaging probes ()
tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 C₁₉H₂₆N₂O₂ 6-benzyl, 2-tert-butyl, no ketone 322.43 Lab research reagent; distinct regiochemistry ()

Key Differences and Implications

Substituent Positioning :

  • The 2-benzyl-1-oxo configuration in the target compound enhances steric bulk and hydrogen-bonding capacity, making it favorable for binding to enzyme active sites (e.g., proteases) compared to the simpler 2-oxo or 1-oxo analogues lacking benzyl groups ().
  • The 6-benzyl isomer (CAS: 1352926-14-7) demonstrates how positional changes reduce steric hindrance and alter reactivity, limiting its utility in drug candidate synthesis ().

Functional Group Variations :

  • The 6,6-difluoro derivative (CAS: 1638759-78-0) introduces electronegative fluorine atoms, improving metabolic stability and lipophilicity—critical traits for CNS-targeting therapeutics ().
  • Ketone vs. Carbamate : The 1-oxo group in the target compound enables covalent interactions with nucleophilic residues (e.g., serine in proteases), whereas carbamate-protected analogues (e.g., 6-tert-butyl) prioritize stability during synthetic steps ().

Commercial and Research Relevance: The target compound is commercially available at scale (e.g., 100 mg for €49), reflecting demand in medicinal chemistry (). In contrast, fluorinated or non-benzyl variants (e.g., CAS: 1638759-78-0) are often custom-synthesized, indicating niche applications (). Structural analogues like S31-6 ()—a complex spirocyclic derivative in clinical-stage RAS inhibitors—highlight the target compound’s role as a precursor in synthesizing advanced pharmacophores.

Biological Activity

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 316.39 g/mol
  • CAS Number : 1353101-45-7

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a reagent in synthesizing biologically active compounds.

The compound has demonstrated the ability to interact with specific molecular targets, such as receptors and enzymes. Notably, it is utilized in the synthesis of antagonists for the melanin-concentrating hormone receptor (MCH-1R), which plays a role in metabolic regulation and energy homeostasis. Additionally, it has been linked to the production of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), both of which are significant in cancer therapy and metabolic disorders .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • MCH-1R Antagonism : The compound has been shown to effectively inhibit MCH signaling pathways, which may lead to therapeutic applications in obesity and related metabolic disorders.
  • Inhibition of NAMPT and ROCK : Compounds derived from this compound have been identified as potent inhibitors of NAMPT and ROCK, suggesting potential use in cancer treatment strategies .
  • Synthesis of Spirodiamine-Diarylketoxime Derivatives : The compound serves as a precursor for synthesizing spirodiamine derivatives that exhibit biological activity against various targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylateC₁₁H₂₀N₂O₂Lacks benzyl group; simpler structure
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octaneC₁₁H₁₈N₂O₃Contains an oxo group at position 7
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decaneC₁₂H₂₀N₂O₃Different spirocyclic framework
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decaneC₁₂H₂₀N₂O₃Variations in position of oxo group
Tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonaneC₁₃H₂₂N₂O₃Acetyl instead of benzyl; different spiro structure

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on MCH Receptor Antagonism : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives from this compound that exhibited significant antagonistic activity against MCH receptors, leading to reduced food intake in animal models .
  • Cancer Treatment Applications : A recent investigation into NAMPT inhibitors derived from this compound revealed promising results in reducing tumor growth in xenograft models, suggesting its utility in developing novel cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.